molecular formula C16H19N3O3 B5502821 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B5502821
M. Wt: 301.34 g/mol
InChI Key: MNBUBCRADXTMNI-UHFFFAOYSA-N
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Description

3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

3-methyl-1-(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-17-15(21)12-7-3-4-8-13(12)19(16(17)22)11-14(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBUBCRADXTMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step involves the methylation of the quinazoline ring using methyl iodide under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The quinazoline core is known for its biological activity, and the addition of the piperidine moiety enhances its binding affinity to biological targets .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Quinazoline derivatives have shown promise in the treatment of cancer, inflammation, and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperidine moiety enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione
  • 3-ethyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione
  • 3-methyl-1-[2-oxo-2-(morpholin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

Uniqueness

What sets 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione apart from similar compounds is its specific combination of functional groups. The presence of both the quinazoline core and the piperidine moiety provides a unique set of chemical and biological properties, making it a compound of significant interest in various fields of research .

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